molecular formula C12H26NaO3S B1371527 Sodium 1-dodecanesulfonate CAS No. 2386-53-0

Sodium 1-dodecanesulfonate

Cat. No.: B1371527
CAS No.: 2386-53-0
M. Wt: 273.39 g/mol
InChI Key: NGPZJQXXJCDBDS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium 1-dodecanesulfonate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, this compound is used to increase the retention of thiabendazole on HPLC columns during the determination of thiabendazole in citrus fruits and bananas . This interaction is crucial for the accurate analysis of these compounds in complex biological matrices.

Cellular Effects

This compound affects various types of cells and cellular processes. As a surfactant, it can disrupt cell membranes, leading to changes in cell permeability and function. This compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment. For example, this compound can affect the activity of membrane-bound enzymes and transporters, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of over 300°C . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to gradual changes in cellular function, including alterations in membrane integrity and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell permeability and enzyme activity. Toxic or adverse effects may be observed at high doses, including disruption of cellular membranes and inhibition of critical metabolic pathways . It is essential to carefully control the dosage to avoid potential toxicity and ensure reproducibility in experimental results.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. For example, this compound can influence the metabolism of lipids and other hydrophobic compounds by altering the activity of enzymes involved in their breakdown and synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the cellular environment .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to cell membranes, where it interacts with membrane-bound proteins and enzymes, affecting their activity and function. Additionally, this compound can be found in the cytoplasm and other cellular compartments, where it modulates various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 1-dodecanesulfonate typically involves the sulfonation oxidation of n-alkanes. The process includes the following steps:

    Sulfonation Oxidation: Sulfur dioxide and oxygen are introduced through a gas distributor at the bottom of the sulfonation oxidation reactor.

    Separation and Neutralization: The sulfonation oxidation products are separated and neutralized.

    Extraction: The raw oil is extracted from the neutralization products.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous sulfonation and neutralization, followed by purification and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-dodecanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Sodium 1-dodecanesulfonate is unique due to its specific chain length, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties and ion-pairing capabilities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 1-dodecanesulfonate can be achieved through the sulfonation of dodecane followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecane", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Dodecane is reacted with sulfur trioxide in the presence of water to form dodecane sulfonic acid.", "The dodecane sulfonic acid is then neutralized with sodium hydroxide to form Sodium 1-dodecanesulfonate.", "The product is then purified through crystallization or precipitation." ] }

CAS No.

2386-53-0

Molecular Formula

C12H26NaO3S

Molecular Weight

273.39 g/mol

IUPAC Name

sodium;dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);

InChI Key

NGPZJQXXJCDBDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O.[Na]

2386-53-0

Related CAS

1510-16-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Sodium 1-Dodecanesulfonate in chemical reactions?

A1: this compound frequently acts as a surfactant and stabilizing agent in various chemical reactions. For instance, it has been successfully used to stabilize Palladium nanoparticles in aqueous solutions. [] These stabilized nanoparticles demonstrate excellent catalytic activity in selective hydrogenation reactions of various functional groups like aryl-alcohols, -aldehydes, and -ketones, even without the need for strong Brønsted acids. [] Moreover, they show promising activity in the controlled semi-hydrogenation of alkynes to alkenes and efficient hydrodechlorination of aromatic compounds. []

Q2: How does this compound influence the nucleation and growth of potassium chloride?

A2: Research indicates that this compound, alongside other flotation agents like Octadecylamine Hydrochloride and 1-Dodecylamine Hydrochloride, impacts the nucleation process of potassium chloride. Specifically, this compound increases the nucleation sequence (m) of potassium chloride. [] This effect on nucleation kinetics, where m(this compound) > m(1-Dodecylamine Hydrochloride) > m(water), suggests its potential role in optimizing potassium chloride production processes. []

Q3: Can this compound be used in the synthesis of organic compounds?

A3: Yes, this compound has proven effective as a catalyst in organic synthesis. One example is its use in synthesizing benzaldehydes from toluene derivatives. [] The catalytic activity of this compound in the two-phase oxidation of toluene derivatives with cerium ammonium nitrate was investigated, showcasing its potential in organic synthesis. [] It also finds application in synthesizing pyrazolo[3,4-b]quinolin-5(6H)-one derivatives through a three-component reaction in aqueous media. [] This method is advantageous due to its simple operation, high yields, low cost, and environmentally friendly nature. [] Additionally, it enables the synthesis of 3,3′-arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)s through the condensation reaction of aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one in water. []

Q4: How does the structure of this compound relate to its surface tension properties?

A4: this compound significantly impacts the surface tension of aqueous solutions. Studies examining the impact of pH on its behavior in aqueous solutions between 4 and 10 revealed that changes in pH have a negligible effect on surface tension. [] Further analysis revealed a critical micelle concentration and provided insights into the thermodynamic properties associated with this compound adsorption at the solution-air interface. []

Q5: What is the role of this compound in material science?

A5: this compound plays a crucial role in material synthesis, particularly in nanomaterial fabrication. It has been successfully employed in the hydrothermal synthesis of hierarchical tin dioxide (SnO2) nanocrystals. [] Its presence directs the formation of hierarchical SnO2 nanostructures, which exhibit superior gas-sensing properties compared to their particulate counterparts, highlighting its potential in sensor applications. []

Q6: How does this compound interact with cyclodextrins?

A6: Studies have explored the association of α-cyclodextrin (αCD) with this compound and other ionic surfactants. [] The association constant between αCD and 1-alkanesulfonate ions increased with the number of carbon atoms (n) until a certain point (n=10), after which it plateaued. [] The research delved into the impact of this complexation on the micellar properties of sodium dodecyl sulfate and dodecyltrimethylammonium chloride by examining counterion activities. [] The results indicated that the critical micelle concentration consistently rose with increasing αCD concentrations, while the counterion association degree to the micelle displayed an almost linear decline. []

Q7: Does this compound influence the properties of polymers?

A7: Yes, this compound can be used as a dopant during the polymerization process. For example, it has been incorporated into composite polymer coatings of N-methylpyrrole-Sodium 1-Dodecanesulfonate/poly 2-methylthiophene (PNMPY-1SSD/P2MT) on brass electrodes to enhance corrosion protection. [] The presence of this compound as a dopant significantly improves the anti-corrosion properties of the composite polymer film. []

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